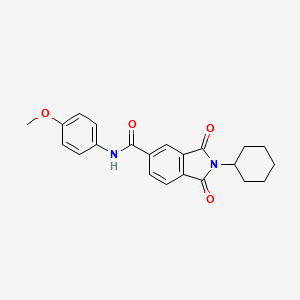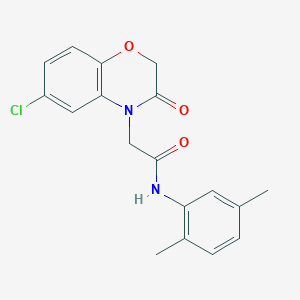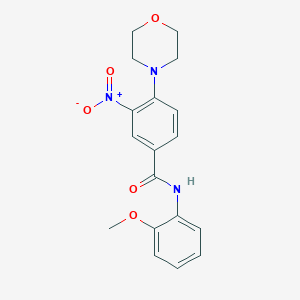![molecular formula C13H15BrCl2N2O B4405058 1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4405058.png)
1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-1H-imidazole hydrochloride
Übersicht
Beschreibung
1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-1H-imidazole hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-1H-imidazole hydrochloride is not fully understood. However, studies have suggested that it may exert its therapeutic effects by inhibiting the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It may also inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been reported to decrease the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-1H-imidazole hydrochloride has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable and can be stored for long periods without degradation. However, this compound has limitations in terms of its solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-1H-imidazole hydrochloride. One of the areas of interest is its potential use in the treatment of cardiovascular diseases. Further studies are needed to elucidate the mechanism of action and optimize the pharmacokinetics of this compound. Another area of interest is its potential use in the treatment of fungal infections, which is an emerging field of research. Additionally, studies are needed to explore the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the therapeutic potential of this compound and optimize its use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-1H-imidazole hydrochloride has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-tumor, and anti-fungal activities. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Eigenschaften
IUPAC Name |
1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O.ClH/c1-10-7-11(15)8-12(14)13(10)18-6-2-4-17-5-3-16-9-17;/h3,5,7-9H,2,4,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWIYNAIGIKIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2C=CN=C2)Br)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline](/img/structure/B4404975.png)



![1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4405018.png)


![N-[3-(dimethylamino)phenyl]-2-methylbenzamide](/img/structure/B4405030.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4405036.png)

![4-[3-(3-sec-butoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4405043.png)
![2-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4405050.png)
![1-[4-(4-biphenylyloxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4405064.png)
![3,5-dimethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4405073.png)